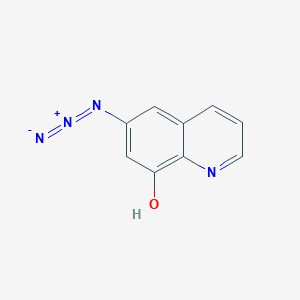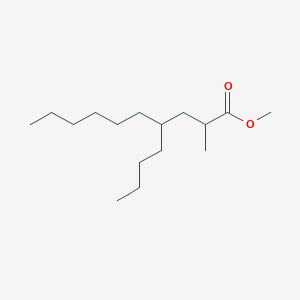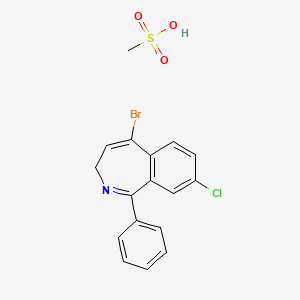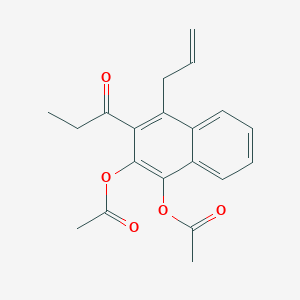
1,2-Diiodooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodooctane is an organoiodine compound with the molecular formula C8H16I2. It is a derivative of octane, where two iodine atoms are attached to the first and second carbon atoms of the octane chain. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
1,2-Diiodooctane can be synthesized through several methods. One common synthetic route involves the reaction of octane with iodine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced to the octane chain through a substitution reaction. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,2-Diiodooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium iodide.
Reduction Reactions: The compound can be reduced to form octane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, this compound can undergo oxidation to form diiodoalkenes or other oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide typically yield octane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodooctane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. This makes it valuable for the synthesis of complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of iodine metabolism and its effects on living organisms.
Medicine: this compound is used in the development of radiolabeled compounds for medical imaging and diagnostic purposes.
Industry: It is employed in the production of various industrial chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,2-diiodooctane exerts its effects involves the interaction of the iodine atoms with other molecules. The iodine atoms can act as electrophiles, facilitating the formation of new chemical bonds through nucleophilic substitution reactions. This reactivity makes this compound a valuable reagent in organic synthesis, where it can be used to introduce iodine atoms into target molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodooctane can be compared with other similar compounds, such as:
1,8-Diiodooctane: This compound has iodine atoms attached to the first and eighth carbon atoms of the octane chain. It is used as a processing additive in organic photovoltaics to improve device performance.
1,2-Diiodoethane: This compound has a shorter carbon chain and is commonly used in organic synthesis for the preparation of samarium(II) iodide and ytterbium(II) iodide.
1,2-Dioxetane: Although structurally different, this compound is another example of an organoiodine compound with unique reactivity and applications in organic chemistry.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce iodine atoms into organic molecules, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
86332-90-3 |
|---|---|
Molekularformel |
C8H16I2 |
Molekulargewicht |
366.02 g/mol |
IUPAC-Name |
1,2-diiodooctane |
InChI |
InChI=1S/C8H16I2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
XBEVVIYYRJPKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)




![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
